molecular formula C11H11F2N3O3 B2417898 4-(Difluoromethyl)-2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1018166-41-0

4-(Difluoromethyl)-2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2417898
CAS No.: 1018166-41-0
M. Wt: 271.224
InChI Key: KXKVORJIMJODQK-UHFFFAOYSA-N
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Description

This compound is a novel fungicidally active succinate dehydrogenase inhibitor . It carries a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component, mimicking similar-substituted pyrazole carboxamides .


Synthesis Analysis

Unique synthesis routes had to be developed for this compound, which rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis and biological activity against selected Ascomycete pathogens of these difluoromethylated pyrazoline, pyrrole, and thiophene derivatives are reported .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component . This structure is similar to other pyrazole carboxamides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include the van Leusen pyrrole synthesis and the halogen dance reaction .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, it is known to be a succinate dehydrogenase inhibitor . This suggests that it may inhibit the function of the succinate dehydrogenase enzyme, which plays a key role in the citric acid cycle and the electron transport chain in mitochondria.

Properties

IUPAC Name

4-(difluoromethyl)-6-oxo-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O3/c1-4(2)16-8(11(18)19)7-5(9(12)13)3-6(17)14-10(7)15-16/h3-4,9H,1-2H3,(H,18,19)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKVORJIMJODQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2C(=CC(=O)NC2=N1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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